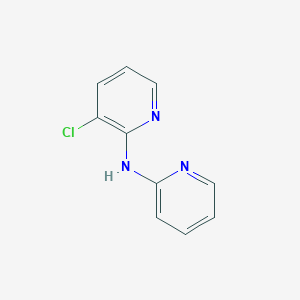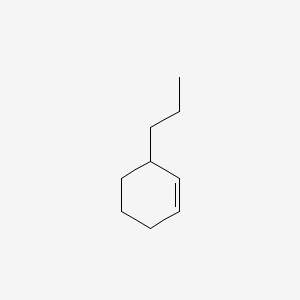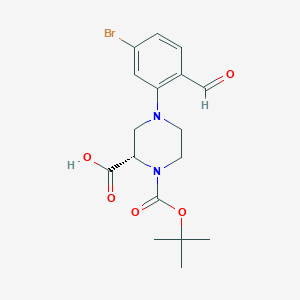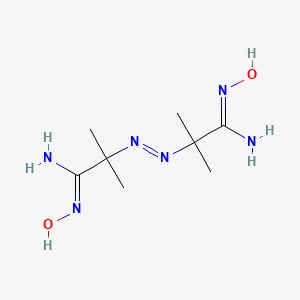
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core, a pyrrolidine ring, and a tetrahydrofurfuryl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyrrolidine ring and the tetrahydrofurfuryl group. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoan parasites.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Pyrrolidinoethyl)-1-naphthylamine: Shares a similar naphthalene core but lacks the tetrahydrofurfuryl group.
Beta-tetrahydrofurfuryl-1-naphthalenepropylamine: Contains the naphthalene and tetrahydrofurfuryl groups but lacks the pyrrolidine ring.
Uniqueness
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
10537-02-7 |
|---|---|
Formule moléculaire |
C28H38N2O9 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate;[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propyl]-(2-pyrrolidin-1-ium-1-ylethyl)azanium |
InChI |
InChI=1S/C24H34N2O.2C2H2O4/c1-2-11-24-21(7-1)8-5-9-22(24)17-20(18-23-10-6-16-27-23)19-25-12-15-26-13-3-4-14-26;2*3-1(4)2(5)6/h1-2,5,7-9,11,20,23,25H,3-4,6,10,12-19H2;2*(H,3,4)(H,5,6) |
Clé InChI |
FXRWIXRTORQBIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](C1)CC[NH2+]CC(CC2CCCO2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
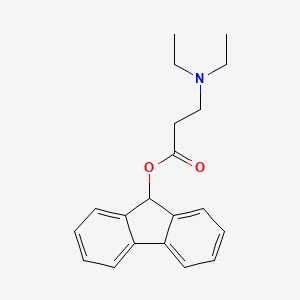
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)



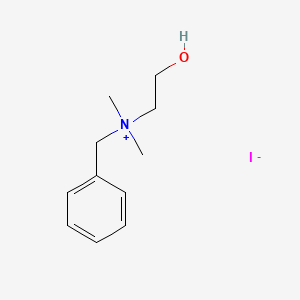
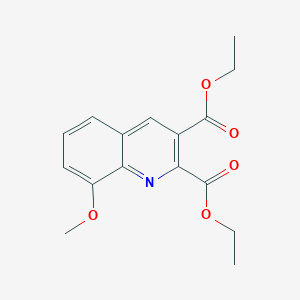
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
